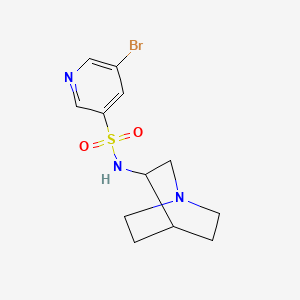
5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a quinuclidinyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide typically involves the following steps:
Quinuclidinylation: The attachment of the quinuclidinyl group to the nitrogen atom of the pyridine ring can be accomplished through nucleophilic substitution reactions using quinuclidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process may include:
- Continuous flow reactors for efficient bromination and quinuclidinylation steps.
- Use of high-purity reagents and solvents to minimize impurities.
- Implementation of purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can convert the sulfonamide group to amines.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Binding: Interacting with receptors on cell surfaces and modulating their signaling pathways.
Pathways Involved: The specific pathways involved depend on the biological target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-n-(quinuclidin-3-yl)pyridine-3-sulfonamide: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-n-(quinuclidin-3-yl)pyridine-3-sulfonamide: Similar structure with a fluorine atom instead of bromine.
5-Iodo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-Bromo-n-(quinuclidin-3-yl)pyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain targets. Additionally, the bromine atom’s size and electronegativity can affect the compound’s overall chemical properties and interactions.
Propriétés
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-bromopyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c13-10-5-11(7-14-6-10)19(17,18)15-12-8-16-3-1-9(12)2-4-16/h5-7,9,12,15H,1-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNHBSOJWMOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NS(=O)(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














